

Preclinical Antineoplastic Activity of Dalpiciclib: A Technical Guide

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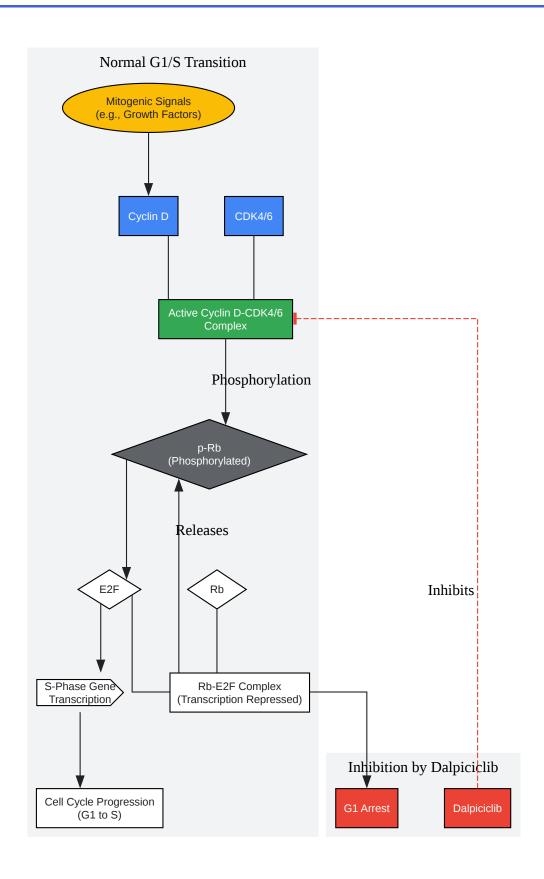
Introduction

Dalpiciclib (also known as SHR6390) is a novel, orally administered, highly selective small-molecule inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2][3] Developed in China, it has demonstrated significant antineoplastic potency in a range of preclinical models, primarily through a retinoblastoma protein (Rb)-dependent mechanism.[1][2][3] This technical guide provides an in-depth overview of the preclinical studies that have characterized the antitumor activity of **dalpiciclib**, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

Dalpiciclib selectively targets CDK4 and CDK6, key regulators of the cell cycle.[4] In many cancers, the CDK4/6-Cyclin D-Rb-E2F pathway is dysregulated, leading to uncontrolled cell proliferation.[1][4] **Dalpiciclib** intervenes by inhibiting CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma protein (Rb).[1][4] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor.[4][5] The sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, effectively inducing G1 phase arrest and inhibiting tumor cell proliferation.[6][7][8] Preclinical studies confirm that **dalpiciclib**'s activity is potent in Rb-positive tumor cells, with a concomitant reduction in the levels of phosphorylated Rb.[1][6]





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Caption: Dalpiciclib's core mechanism of action via inhibition of the CDK4/6-Rb pathway.



Quantitative Preclinical Data

Dalpiciclib has demonstrated potent and selective inhibitory activity in both enzymatic and cell-based assays, which translates to significant antitumor effects in vivo.

Table 1: Enzymatic Inhibitory Activity

Target	IC ₅₀ (nM)	Citation
CDK4	12.4	[3]
CDK6	9.9	[3]

Table 2: In Vitro Antiproliferative Activity

Dalpiciclib has shown potent antiproliferative activity across a wide range of human cancer cell lines that are positive for Rb protein.[6][9]

Cell Line	Cancer Type	IC ₅₀ (nM)	Citation
MCF-7	Breast Cancer (ER+)	Data not specified, but potent activity noted	[9]
COLO 205	Colorectal Cancer	Data not specified, but potent activity noted	[9]
U-87 MG	Glioblastoma	Data not specified, but potent activity noted	[9]
Various	Rb-positive cell lines	Potent activity across a wide range	[6][7]

Note: Specific IC₅₀ values for a broad panel of cell lines are detailed in the primary publication by Long F, et al. (2019), which is referenced in the search results.[1]

Table 3: In Vivo Antitumor Efficacy in Human Tumor Xenograft Models



Once-daily oral administration of **dalpiciclib** resulted in dose-dependent tumor growth inhibition (TGI) and, in some cases, marked tumor regression.[9] Its in vivo potency was found to be equivalent or slightly better than that of palbociclib.[3][9]

Xenograft Model	Cancer Type	Dose (mg/kg, QD)	Tumor Growth Inhibition (TGI)	Outcome	Citation
U-87 MG	Glioblastoma	37.5	53%	Inhibition	[9]
U-87 MG	Glioblastoma	75	86%	Inhibition	[9]
U-87 MG	Glioblastoma	150	133%	Regression	[9]
COLO 205	Colorectal Cancer	Not specified	Not specified	Regression	[9]
MCF-7	Breast Cancer (ER+)	Not specified	Not specified	Regression	[9]

Experimental Protocols

The following sections describe the generalized methodologies for key preclinical experiments used to evaluate **dalpiciclib**.

Cell Proliferation Assay

To determine the antiproliferative activity of **dalpiciclib**, a sulforhodamine B (SRB) or MTT assay is typically employed.

- Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of dalpiciclib or a vehicle control (e.g., DMSO) for a period of 72 to 96 hours.[10]
- Cell Fixation & Staining: After incubation, cells are fixed (e.g., with trichloroacetic acid) and stained with SRB, which binds to cellular proteins.



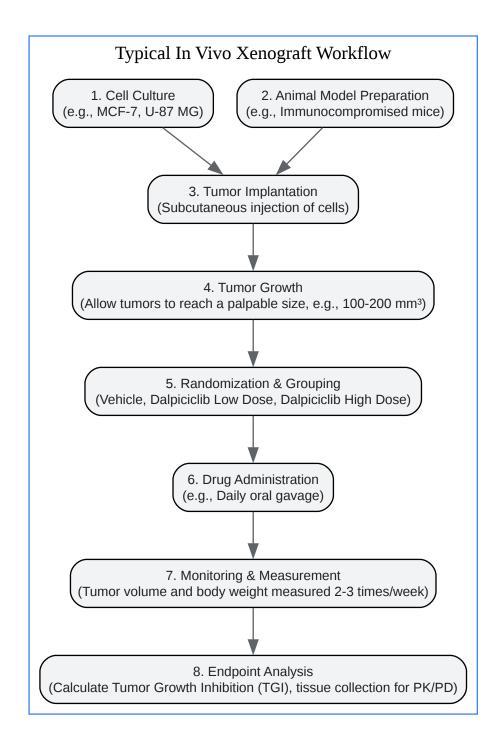
- Measurement: The bound dye is solubilized, and the absorbance is read on a microplate reader at a specific wavelength.
- Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined using non-linear regression analysis.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to assess the effect of **dalpiciclib** on cell cycle distribution.

- Treatment: Cells are treated with **dalpiciclib** or a vehicle control for 24 to 48 hours.
- Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
- Staining: Fixed cells are washed and resuspended in a staining solution containing PI and RNase A.
- Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
- Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle
 are quantified to determine if the drug induces arrest at a specific phase, such as the G1
 arrest expected for a CDK4/6 inhibitor.[6][10]





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Caption: A generalized experimental workflow for evaluating **dalpiciclib** in vivo.

Western Blot Analysis

This technique is used to measure the levels of specific proteins, particularly the phosphorylation status of Rb, to confirm the mechanism of action.



- Protein Extraction: Cells treated with **dalpiciclib** are lysed to extract total protein.
- Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
- Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
- Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-Rb (Ser780), anti-total Rb, anti-Actin).
- Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.[10][11]
- Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels. A reduction in the p-Rb/total Rb ratio confirms target engagement.[6]

Human Tumor Xenograft Model

In vivo studies are critical for evaluating the antitumor efficacy of **dalpiciclib** in a physiological context.

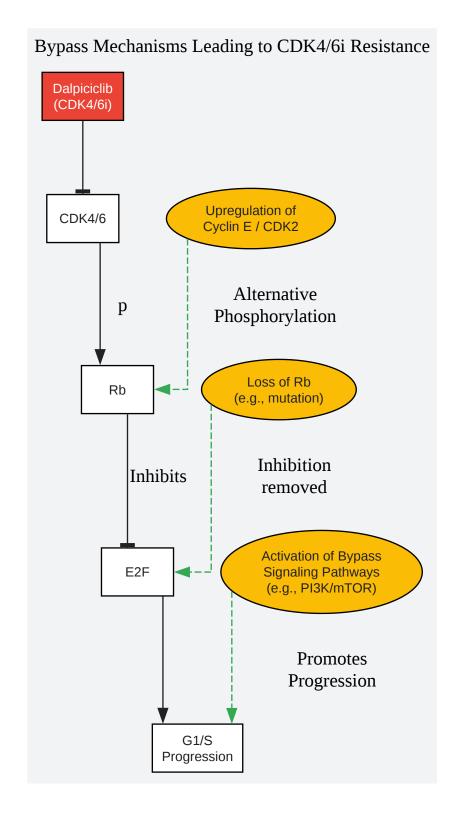
- Cell Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
- Treatment: Mice are randomized into groups and treated orally with dalpiciclib at various doses or a vehicle control, typically once daily.[9]
- Monitoring: Tumor volume and animal body weight are measured regularly. Tumor volume is
 often calculated using the formula: (Length × Width²)/2.
- Efficacy Evaluation: At the end of the study, the TGI is calculated. In some cases, tumors are
 excised for pharmacodynamic analysis (e.g., Western blot for p-Rb) to confirm target
 inhibition in the tumor tissue.[7][9]



Overcoming Therapeutic Resistance

Preclinical studies have also explored **dalpiciclib**'s activity in models of acquired resistance to other therapies. **Dalpiciclib** has been shown to overcome resistance to endocrine therapy (e.g., tamoxifen) in ER-positive breast cancer models and to HER2-targeting antibodies in HER2-positive models.[6][12] Furthermore, it demonstrates remarkable synergistic antitumor activity when combined with endocrine therapy.[6][7]





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Caption: Key preclinical mechanisms of resistance to CDK4/6 inhibitors like **dalpiciclib**.



Conclusion

The comprehensive preclinical data for **dalpiciclib** (SHR6390) strongly support its role as a potent and selective CDK4/6 inhibitor. Through its targeted mechanism of inducing G1 cell cycle arrest via inhibition of Rb phosphorylation, **dalpiciclib** demonstrates significant antineoplastic activity in both in vitro and in vivo models of various cancers, particularly those that are Rb-proficient.[1][6][9] Its favorable efficacy, including the ability to cause tumor regression and overcome resistance to other targeted therapies, provided a solid rationale for its advancement into clinical trials.[3][9]

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